molecular formula C12H8ClNaO3S B1387652 Sodium 4'-chloro-[1,1'-biphenyl]-4-sulfonate CAS No. 1182284-41-8

Sodium 4'-chloro-[1,1'-biphenyl]-4-sulfonate

Cat. No.: B1387652
CAS No.: 1182284-41-8
M. Wt: 290.7 g/mol
InChI Key: UULFNMQRBFTKPQ-UHFFFAOYSA-M
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Description

Sodium 4’-chloro-[1,1’-biphenyl]-4-sulfonate is a chemical compound that belongs to the biphenyl family. It consists of two benzene rings connected by a single bond, with a chlorine atom attached to one ring and a sulfonate group attached to the other. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of biphenyl compounds, including Sodium 4’-chloro-[1,1’-biphenyl]-4-sulfonate, often involves several key reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . This reaction is known for its mild conditions and high yields.

Industrial Production Methods: Industrial production of biphenyl derivatives typically involves large-scale reactions using similar coupling methods. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Sodium 4’-chloro-[1,1’-biphenyl]-4-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can introduce nitro groups, while oxidation can lead to the formation of carboxylic acids .

Mechanism of Action

The mechanism of action of Sodium 4’-chloro-[1,1’-biphenyl]-4-sulfonate involves its interaction with specific molecular targets. The sulfonate group can enhance the compound’s solubility and reactivity, allowing it to interact with various enzymes and receptors. The chlorine atom can also influence the compound’s electronic properties, affecting its binding affinity and activity .

Comparison with Similar Compounds

Uniqueness: Sodium 4’-chloro-[1,1’-biphenyl]-4-sulfonate is unique due to the presence of both chlorine and sulfonate groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

sodium;4-(4-chlorophenyl)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3S.Na/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16;/h1-8H,(H,14,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULFNMQRBFTKPQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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